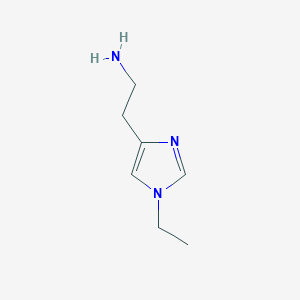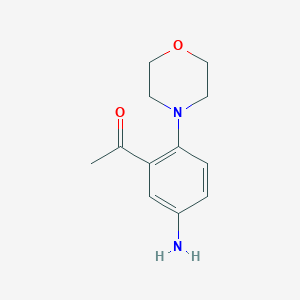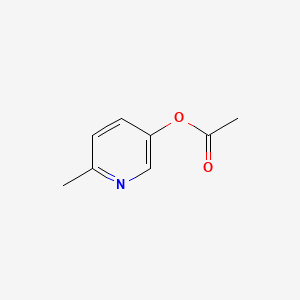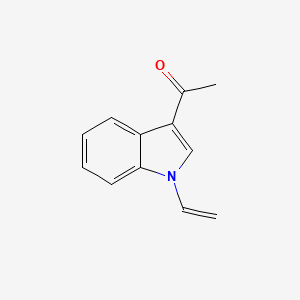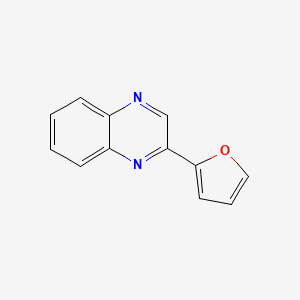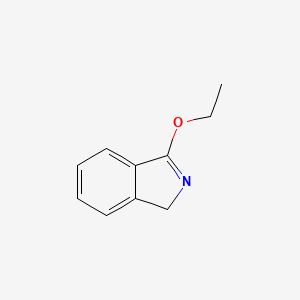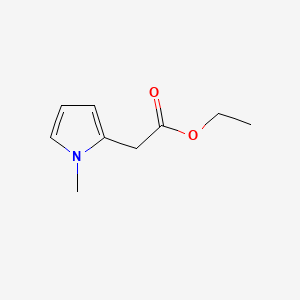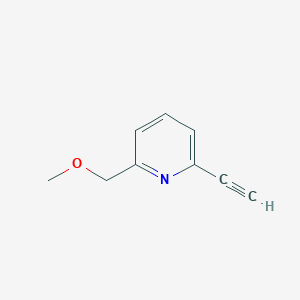
4-Vinylquinoline
Overview
Description
4-Vinylquinoline is an organic compound with the molecular formula C11H9N. It is a derivative of quinoline, featuring a vinyl group at the 4-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Vinylquinoline can be synthesized through several methods. One common approach involves the Wittig reaction between 4-quinolinecarbaldehyde and methyl triphenylphosphonium ylide in dimethyl sulfoxide, yielding this compound in good yield . Another method includes the decomposition of quaternary salts of Mannich bases, which gives both 2- and this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Wittig reaction is particularly favored due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Vinylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: The vinyl group allows for various substitution reactions, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use palladium on carbon as a catalyst.
Substitution: Reagents such as halogens and organometallic compounds are frequently used.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Vinylquinoline has a broad range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Studies have shown its potential as an anti-diabetic agent through in silico screening.
Industry: this compound derivatives are used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-vinylquinoline involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, in anti-diabetic research, it has shown potential as a Dipeptidyl Peptidase IV inhibitor . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
- 2-Vinylquinoline
- 4-Ethenylquinoline
- 4-Quinolinecarbaldehyde
Comparison: 4-Vinylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to 2-vinylquinoline, it has different steric and electronic effects, leading to variations in its reactivity and applications. The presence of the vinyl group at the 4-position also makes it more suitable for certain types of chemical reactions and industrial applications .
Properties
IUPAC Name |
4-ethenylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h2-8H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGGGLJOCYPKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=NC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536702 | |
| Record name | 4-Ethenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4945-29-3 | |
| Record name | 4-Ethenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

